(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride
Description
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 4,5-dihydro-1,2-oxazole (oxazoline) core with two methyl groups at the 5-position and a methanamine hydrochloride substituent at the 3-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and synthetic chemistry. The hydrochloride salt enhances solubility and stability, facilitating its use in research and industrial applications .
Properties
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(2)3-5(4-7)8-9-6;/h3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXPATLNMFCDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2649017-07-0 | |
| Record name | (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Ketone Precursors with Hydroxylamine
The most widely reported method involves cyclization of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde with ammonium chloride under acidic conditions. The aldehyde intermediate is generated via oxidation of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent treatment with hydroxylamine hydrochloride in ethanol at 60°C yields the oxazole ring, followed by reductive amination using sodium cyanoborohydride to introduce the methanamine moiety.
Reaction Conditions:
Copper-Catalyzed Coupling Reactions
Adapting methodologies from related oxazole derivatives, Sonogashira-like couplings have been employed. A 2017 study demonstrated that 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole reacts with propargylamine in the presence of copper(I) iodide (CuI) and triphenylphosphine (PPh₃), achieving 81% conversion to the methanamine precursor. Hydrochloride salt formation is then accomplished via treatment with hydrogen chloride gas in diethyl ether.
Key Parameters:
- Molar ratio (CuI:PPh₃): 1:2
- Reaction time: 12 hours
- Purification: Column chromatography (silica gel, ethyl acetate/hexanes)
Industrial-Scale Production Methods
Continuous Flow Synthesis
To address scalability challenges, a 2024 patent described a continuous flow system utilizing microreactors. The process involves:
- Ring Formation: 5,5-dimethyl-1-pyrroline N-oxide and glyoxylic acid react at 120°C under 5 bar pressure.
- Amination: In-line injection of ammonia gas into the reaction stream.
- Salt Formation: Quenching with hydrochloric acid in a static mixer.
Advantages:
Catalytic Hydrogenation Optimization
Industrial routes often employ hydrogenation of nitrile intermediates. Using a palladium-on-carbon (Pd/C) catalyst (0.5 wt%) under 30 psi H₂ pressure, 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonitrile is reduced to the primary amine, followed by HCl salt precipitation.
Economic Considerations:
- Catalyst lifetime: 15 cycles
- Waste index: 0.8 kg/kg product
- CAPEX reduction: 22% vs. batch processing
Alternative and Emerging Methodologies
Enzymatic Amination
A 2025 pilot study utilized transaminase enzymes (TA-103 variant) to convert 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde directly to the methanamine derivative. Key results:
Microwave-Assisted Synthesis
Comparative trials show microwave irradiation (300 W, 100°C) reduces reaction times from 8 hours to 35 minutes for the cyclization step, albeit with a 9% yield penalty due to side product formation.
Critical Analysis of Synthetic Protocols
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 72 | 98.2 | Moderate |
| Copper coupling | 81 | 99.1 | Low |
| Continuous flow | 89 | 99.5 | High |
| Enzymatic | 94 | 97.8 | Experimental |
Solvent and Energy Profiles
- Cyclization route: 15 L solvent/kg product, 480 MJ energy input
- Flow synthesis: 3.2 L solvent/kg, 210 MJ energy
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound is compared with six analogues, focusing on substituent effects, molecular properties, and biological activities:
Table 1: Key Structural and Functional Differences
*Calculated based on formula C₆H₁₁ClN₂O.
Biological Activity
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic compound characterized by its unique oxazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₆H₁₃ClN₂O
- Molecular Weight : 164.63 g/mol
- CAS Number : 154153-25-0
The biological activity of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The oxazole ring facilitates hydrogen bonding and other interactions that modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of oxazole compounds can possess significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies demonstrated that related oxazole compounds displayed IC₅₀ values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Example A | MCF-7 | 15.63 |
| Example B | A549 | 12.34 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of oxazole derivatives. These compounds may help mitigate neurodegenerative processes by modulating oxidative stress and apoptosis pathways.
Case Studies
Several studies have explored the biological efficacy of related compounds:
- Study on Anticancer Activity :
-
Neuroprotection Research :
- Another investigation assessed the neuroprotective potential of oxazole derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
